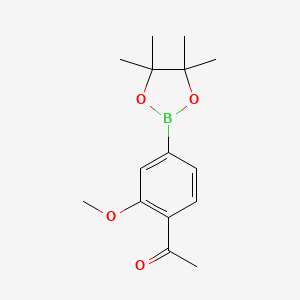

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Description

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 1350374-38-7) is a boronate ester-containing acetophenone derivative. Its structure features a ketone group at the 1-position of the phenyl ring, a methoxy group at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl frameworks in pharmaceuticals and organic electronics . Its molecular formula is C₁₅H₂₁BO₄ (MW: 284.14), and its unique substitution pattern influences reactivity and applications compared to analogs .

Properties

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10(17)12-8-7-11(9-13(12)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWRGILUMRPTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves the reaction of 4-bromo-2-methoxyacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Phenols.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is widely used in scientific research due to its versatility:

Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: Used in the development of probes for biological imaging and diagnostics.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

(a) 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS: 171364-81-1)

- Structure : Lacks the methoxy group; boronate is at the 4-position of the phenyl ring.

- Molecular Formula : C₁₄H₁₉BO₃ (MW: 246.12) .

- Applications: Widely used as a Suzuki coupling partner. Its lower molecular weight and absence of methoxy improve solubility in non-polar solvents but reduce stability against hydrolysis compared to the methoxy-substituted analog .

(b) 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (Compound 2l)

- Synthesis : Prepared via PPh₃-mediated borylation of arenediazonium salts .

- Reactivity : The meta-substituted boronate exhibits lower coupling efficiency in Suzuki reactions due to steric hindrance and electronic deactivation of the aryl ring .

(c) 1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 1362243-63-7)

Functional Group Modifications

(a) 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

- Structure : Fluorine substituent at the 4-position; boronate at the 3-position.

- Applications : Fluorine enhances electronegativity, improving binding affinity in medicinal chemistry applications. However, it reduces solubility in organic solvents compared to methoxy-substituted derivatives .

(b) 1-(4-(Diphenylamino)phenyl)ethanone (CAS: 1756-32-7)

Derivatives with Extended Alkyl Chains

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-one

Key Comparative Data

Research Findings and Trends

- Synthetic Efficiency : The target compound’s 2-methoxy group directs electrophilic substitution reactions regioselectively, unlike analogs without directing groups .

- Stability : Methoxy groups ortho to the boronate reduce hydrolysis rates by steric shielding, as seen in NMR studies .

- Electronic Effects: Methoxy-substituted derivatives exhibit red-shifted UV-Vis absorption in OLED applications compared to non-substituted analogs .

- Biological Relevance : Boronate esters with methoxy groups (e.g., the target compound) show improved cellular uptake in drug delivery systems compared to fluorine-substituted analogs .

Biological Activity

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a compound with potential pharmaceutical applications, particularly in the fields of oncology and infectious diseases. Its unique structural features include a methoxy group and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the current knowledge about the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.10 g/mol

- CAS Number : 269410-22-2

- Solubility : Insoluble in water

The biological activity of 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The dioxaborolane group may interact with specific enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in cancer cell lines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds related to 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4–8 μg/mL |

| Compound B | Mycobacterium abscessus | 0.5–1 μg/mL |

| Compound C | E. coli | 16 μg/mL |

These results indicate that derivatives of this compound may be effective against resistant strains of bacteria.

Anticancer Activity

The anticancer potential has been assessed through various assays:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect on proliferation |

| MCF10A (Non-cancerous) | 2.5 | Lower sensitivity compared to cancer cells |

The selectivity index suggests that this compound could be developed for targeted cancer therapies with reduced toxicity to normal cells.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of boron-containing compounds demonstrated that 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The study reported MIC values ranging from 0.5 to 8 μg/mL depending on the strain tested.

Case Study 2: Anticancer Activity in Vivo

In an animal model using BALB/c nude mice implanted with MDA-MB-231 cells, treatment with the compound resulted in a notable reduction in tumor size and metastasis after 30 days of administration. The compound was well tolerated at doses up to 40 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.